3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one
Overview
Description
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzodioxole group, a piperazine ring, and a methoxybenzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized by reacting catechol with formaldehyde under acidic conditions.
Synthesis of Piperazine Derivative: The benzodioxole group is then reacted with piperazine to form the benzodioxol-5-ylmethyl-piperazine intermediate.
Formation of Benzoxazole Ring: The intermediate is then reacted with 6-methoxy-2-aminophenol under cyclization conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzoxazole ring, resulting in the formation of reduced benzoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-oxopropanenitrile
- 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione
Uniqueness
Compared to similar compounds, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one is unique due to the presence of the methoxy group on the benzoxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-26-16-3-4-17-19(11-16)29-21(25)24(17)13-23-8-6-22(7-9-23)12-15-2-5-18-20(10-15)28-14-27-18/h2-5,10-11H,6-9,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSRQQXZEHYFEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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